1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(2-cyanoethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSJASMCBSMWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58763-40-9 | |
| Record name | 1,3-dimethyl 2-(2-cyanoethyl)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
IUPAC name vs common name for Dimethyl (2-cyanoethyl)malonate
Nomenclature, Synthesis, and Pharmaceutical Applications
Part 1: Nomenclature Analysis & Identity
The Conflict: Common vs. Systematic
In drug development, precision in nomenclature is critical to avoid supply chain errors, particularly when sourcing intermediates for GMP synthesis. The molecule Dimethyl (2-cyanoethyl)malonate presents a classic conflict between "source-based" naming (common in trade) and "structure-based" naming (IUPAC).
-
Common Name (Source-Based): Dimethyl (2-cyanoethyl)malonate
-
Logic: This name treats the molecule as a derivative of "Dimethyl malonate," reflecting its synthetic origin (Michael addition of dimethyl malonate to acrylonitrile). It is the preferred term in procurement and cataloging.
-
-
IUPAC Name (Structure-Based): Dimethyl 2-(2-cyanoethyl)propanedioate
-
Logic: IUPAC rules prioritize the dicarboxylic acid ester backbone. The principal chain is a "propanedioate" (3 carbons), and the "2-cyanoethyl" group is treated as a substituent at position 2.
-
Alternative Indexing: You may occasionally see it indexed as a glutaric acid derivative (Dimethyl 2-cyanoglutarate), but this is chemically inaccurate as the nitrile carbon is not part of the principal carboxylate chain in this context.
-
Identity Matrix
| Attribute | Detail |
| Common Name | Dimethyl (2-cyanoethyl)malonate |
| IUPAC Name | Dimethyl 2-(2-cyanoethyl)propanedioate |
| CAS Number | 58763-40-9 (Specific to Dimethyl mono-adduct) |
| Molecular Formula | |
| Molecular Weight | 185.18 g/mol |
| Key Analog | Diethyl (2-cyanoethyl)malonate (CAS 17216-62-5) – Note: The diethyl analog is more commercially ubiquitous; ensure specificity when ordering.[1][2] |
Visualizing the Nomenclature Logic
The following diagram illustrates the hierarchical decision-making process for naming this molecule, highlighting the divergence between trade and systematic rules.
Figure 1: Decision tree illustrating the divergence between source-based (common) and structure-based (IUPAC) nomenclature.
Part 2: Synthetic Pathway (The "How")
Mechanism: The Michael Addition
The synthesis relies on a Michael Addition (conjugate addition).[3] Dimethyl malonate acts as the Michael donor (nucleophile), and acrylonitrile acts as the Michael acceptor (electrophile).
-
Activation: A catalytic base (typically Sodium Methoxide, NaOMe) deprotonates the alpha-carbon of the dimethyl malonate, generating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the
-carbon of the acrylonitrile. -
Protonation: The resulting intermediate abstracts a proton (from the solvent or conjugate acid) to yield the mono-substituted product.
Critical Control Point: The reaction is reversible and competitive. Over-alkylation can lead to the bis-adduct (Dimethyl bis(2-cyanoethyl)malonate). Stoichiometry and temperature control are paramount to favor the mono-adduct.
Figure 2: Mechanistic flow of the base-catalyzed Michael addition.
Part 3: Experimental Protocol
Objective: Synthesis of Dimethyl (2-cyanoethyl)malonate (Mono-adduct) with minimized bis-impurity.
Reagents & Equipment[5][6][7][8][9]
-
Dimethyl Malonate: 1.0 eq (Excess is often used, 1.2–1.5 eq, to suppress bis-addition).
-
Acrylonitrile: 1.0 eq.
-
Sodium Methoxide (NaOMe): 0.05 eq (Catalytic). Use as a 25% solution in methanol.
-
Solvent: Methanol (anhydrous) or THF.
-
Equipment: 3-neck round bottom flask, dropping funnel, internal thermometer, reflux condenser, nitrogen line.
Validated Workflow
-
Setup: Purge the reaction vessel with nitrogen. Add Dimethyl Malonate and the solvent.[4] Cool to 0–5°C.
-
Catalyst Addition: Add the NaOMe catalyst dropwise. Stir for 15 minutes to generate the enolate.
-
Controlled Addition: Add Acrylonitrile dropwise via the funnel.[5]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by TLC or GC.
-
Quench: Neutralize the base with a stoichiometric amount of Glacial Acetic Acid or dilute HCl.
-
Workup:
-
Remove solvent under reduced pressure (Rotovap).
-
Dissolve residue in Ethyl Acetate or DCM.
-
Wash with water (to remove salts) and brine.
-
Dry over
and concentrate.
-
-
Purification: High-vacuum distillation is required to separate the mono-adduct from unreacted dimethyl malonate and the heavy bis-adduct residue.
-
Target Fraction: Collect the fraction corresponding to the mono-adduct (Note: BP will be slightly lower than the diethyl analog, approx. 130–140°C at high vacuum, e.g., 2-5 mmHg).
-
Part 4: Pharmaceutical Applications
Dimethyl (2-cyanoethyl)malonate is a versatile "C3+C2" synthon. It provides a 5-carbon backbone with differentiated termini (two esters, one nitrile), making it ideal for synthesizing heterocyclic scaffolds found in Immunomodulatory Imide Drugs (IMiDs) and Gabapentinoids .
Glutarimide Scaffolds (IMiDs)
The most high-profile application is in the synthesis of glutarimide rings, the core structure of drugs like Thalidomide , Lenalidomide , and Pomalidomide .
-
Pathway: Hydrolysis of the nitrile yields a glutaric acid derivative. Cyclization with ammonia or primary amines yields the glutarimide ring.
-
Relevance: These agents are critical in treating Multiple Myeloma and Leprosy.
Pyrrolidone & Amino Acid Synthesis
-
Reductive Cyclization: Hydrogenation of the nitrile group (using Raney Nickel or Pd/C) in the presence of the ester leads to lactamization, forming 2-pyrrolidone-4-carboxylates .
-
Glutamic Acid Analogs: Hydrolysis of the nitrile to the acid, followed by standard functional group manipulations, grants access to substituted glutamic acid derivatives, which are valuable as neurotransmitter analogs.
Summary of Applications
| Drug Class | Structural Motif | Synthetic Transformation |
| IMiDs (e.g., Lenalidomide) | Glutarimide | Nitrile Hydrolysis |
| Nootropics (e.g., Piracetam analogs) | 2-Pyrrolidone | Nitrile Reduction |
| Amino Acids | Glutamic Acid / Proline | Hydrolysis / Cyclization |
References
-
BenchChem. (2025).[5][6] A Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)malonate for Researchers. Retrieved from
- Organic Syntheses. (1959). Michael Reaction: Methyl vinyl ketone and diethyl malonate. Coll. Vol. 4, p.662. (Classic protocol reference for Michael additions).
-
PubChem. (2025). Compound Summary: Dimethyl 2-(2-cyanoethyl)propanedioate.[7] Retrieved from
-
ChemicalBook. (2025). Product Entry: 1,3-dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9).[7] Retrieved from
- Muller, G., et al. (1999). Synthesis of Thalidomide Analogs. Journal of Medicinal Chemistry, 42(4). (Reference for Glutarimide synthesis utility).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CID 42333550 | C16H20NO3- | CID 42333550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1432679-92-9,methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Physical Characterization & Phase Behavior of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
An In-Depth Technical Guide on the Physical Properties and Processing of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate.
Executive Summary
1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9), also known as dimethyl 2-(2-cyanoethyl)malonate, is a critical bifunctional intermediate used in the synthesis of nitrogen-containing heterocycles, including piperidines and glutarimides.
This guide addresses a common processing challenge: distinguishing the desired liquid mono-alkylated product from its solid bis-alkylated impurity. Understanding the physical property divergence between these states is essential for developing scalable purification protocols without high-vacuum distillation.
Chemical Identity & Structural Analysis
Before analyzing phase behavior, we establish the core identity of the molecule.
| Attribute | Detail |
| IUPAC Name | 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate |
| Common Name | Dimethyl 2-(2-cyanoethyl)malonate |
| CAS Number | 58763-40-9 |
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 185.18 g/mol |
| SMILES | COC(=O)C(CCC#N)C(=O)OC |
| Key Functional Groups | Diester (electrophilic), Nitrile (nucleophilic precursor), Acidic α-proton |
Structural Homology Note
Data for the dimethyl ester is often inferred from its well-characterized homolog, Diethyl 2-(2-cyanoethyl)malonate (CAS 17216-62-5) . The methyl ester exhibits higher density and slightly different solubility profiles due to the reduced alkyl chain length, impacting crystal packing and melting behavior.
Physical Properties: Liquid vs. Solid State Analysis
The primary operational state of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate at room temperature is liquid . However, process deviations can lead to the formation of solid byproducts.
Comparative Property Table
The following table contrasts the desired mono-cyanoethyl ester (Liquid) with its common bis-cyanoethyl impurity (Solid), a critical distinction for purification.
| Property | Mono-Adduct (Target) | Bis-Adduct (Impurity) | Implication |
| State (25°C) | Viscous Liquid | Crystalline Solid | Enables separation via filtration or cold precipitation. |
| Melting Point | < 0°C (Predicted) | 60–63°C (Homolog data) | Solidification of the target requires deep cryogenic cooling. |
| Boiling Point | ~120–130°C @ 2 mmHg | >180°C (Decomposes) | Distillation requires high vacuum to avoid thermal degradation. |
| Density | ~1.12 g/mL | ~1.20 g/mL (Solid) | Phase separation in biphasic extractions is distinct. |
| Refractive Index | 1.43–1.44 | N/A (Solid) | In-line monitoring of reaction progression. |
Technical Insight: The bis-cyanoethyl derivative crystallizes easily due to the symmetry of the quaternary carbon center, whereas the mono-derivative remains liquid due to the asymmetry introduced by the single acidic proton and flexible alkyl chain.
Thermodynamic Phase Behavior
-
Viscosity & Supercooling: The liquid mono-ester exhibits significant supercooling tendencies. It may become extremely viscous at -20°C without crystallizing, behaving as a glass rather than a crystalline solid.
-
Solubility Differential: The liquid mono-ester is highly miscible in toluene and ethyl acetate. The solid bis-impurity often shows reduced solubility in cold alcohols (ethanol/methanol), a property exploited in "winterization" purification protocols.
Synthesis & Impurity Control Logic
The synthesis involves the Michael addition of acrylonitrile to dimethyl malonate. The reaction kinetics determine the ratio of Liquid (Mono) to Solid (Bis) products.
Reaction Pathway Diagram
The following diagram illustrates the competitive alkylation pathways and the phase divergence.
Figure 1: Competitive Michael Addition pathways showing the phase divergence between the liquid target and solid impurity.
Experimental Protocol: Selective Synthesis
To maximize the liquid yield and minimize the solid impurity:
-
Stoichiometry: Use a slight excess of Dimethyl Malonate (1.1 eq) relative to Acrylonitrile. This statistically favors mono-addition.
-
Temperature Control: Maintain reaction temperature between 25°C – 35°C .
-
Why? Higher temperatures increase the kinetic energy sufficient to overcome the activation barrier for the second alkylation (formation of the solid bis-adduct).
-
-
Catalyst Choice: Use Sodium Methoxide (NaOMe) in Methanol (0.5 mol%). Avoid strong, bulky bases which might promote polymerization of acrylonitrile.
Purification Strategy: Exploiting Phase Differences
Since the target is a high-boiling liquid and the main impurity is a solid, distillation is often unnecessary if proper solubility switches are used.
The "Cold-Crash" Filtration Protocol
This method uses the solid nature of the bis-impurity to remove it from the liquid product.
-
Dissolution: Dissolve the crude reaction mixture (Liquid + Solid traces) in a minimum amount of hot Ethanol (60°C).
-
Cooling: Slowly cool the mixture to 0°C – 4°C.
-
Crystallization: The Solid Bis-Adduct will crystallize out of solution. The Liquid Mono-Adduct remains dissolved.
-
Filtration: Filter the suspension. The filter cake is the impurity; the filtrate contains the pure product.
-
Concentration: Evaporate the solvent from the filtrate to yield the pure liquid 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate.
Purification Workflow Diagram
Figure 2: Purification workflow exploiting the solubility difference between the liquid mono-ester and solid bis-ester.
Applications in Drug Development
The liquid state of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate makes it an ideal "soft" nucleophile for downstream cyclizations.
-
Glutarimide Synthesis: Acidic hydrolysis and decarboxylation yield glutaric acid derivatives, precursors to anticonvulsants (e.g., Aminoglutethimide analogs).
-
Piperidine Scaffolds: Catalytic hydrogenation of the nitrile group (Raney Ni, H₂) leads to intramolecular cyclization, forming 3-piperidinecarboxylic acid esters , which are scaffolds for various alkaloids and pharmaceutical agents.
References
-
Sigma-Aldrich. Diethyl 2-(2-cyanoethyl)malonate Product Specification. Accessed Feb 2026.
-
BenchChem. Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)malonate. BenchChem Technical Library, 2025.[1] [1]
-
National Institute of Standards and Technology (NIST). Diethyl 2-(2-cyanoethyl)-malonate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2]
-
PubChem. Compound Summary: 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS 58763-40-9). National Center for Biotechnology Information.
-
Thermo Fisher Scientific. Diethyl 2-(2-cyanoethyl)malonate Safety Data Sheet.
Sources
Methodological & Application
Synthesis of (S)-Pregabalin from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (S)-Pregabalin, a crucial pharmaceutical agent for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The synthetic route outlined herein commences with 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate, a versatile starting material, and proceeds through key intermediates to afford the final, enantiomerically pure active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction to Pregabalin and Synthetic Strategy
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a gamma-aminobutyric acid (GABA) analogue that exhibits potent therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The stereochemistry at the C3 position is critical for its pharmacological activity, with the (S)-enantiomer being the active form.
The synthetic pathway detailed in this guide is a multi-step process designed for efficiency and scalability. It leverages classical organic transformations, including hydrolysis, decarboxylation, amidation, Hofmann rearrangement, and chiral resolution, to construct the target molecule with high purity.
Overall Synthetic Scheme
The synthesis of (S)-Pregabalin from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate can be envisioned through the following key transformations:
Figure 1: Overall synthetic workflow for (S)-Pregabalin.
Part 1: Synthesis of 3-Isobutylglutaric Acid
The initial step involves the hydrolysis of the diester functionality of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate, followed by decarboxylation to yield 3-isobutylglutaric acid. This transformation is typically achieved under acidic conditions.
Protocol 1: Hydrolysis and Decarboxylation
Materials:
-
1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (1 equivalent).
-
Slowly add concentrated hydrochloric acid (6 M, 5-10 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-isobutylglutaric acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization of 3-Isobutylglutaric Acid:
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 0.92 (d, 6H), 1.25 (m, 2H), 1.70 (m, 1H), 2.10-2.40 (m, 5H), 11.5 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 22.5, 25.1, 31.8, 38.9, 43.4, 179.8.
Part 2: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid
This stage involves the conversion of 3-isobutylglutaric acid to its corresponding anhydride, followed by amidation to yield the key intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid.
Protocol 2: Anhydride Formation and Amidation
Materials:
-
3-Isobutylglutaric Acid
-
Acetic Anhydride
-
Aqueous Ammonia (NH₄OH)
Procedure:
Step 1: Anhydride Formation
-
Place 3-isobutylglutaric acid (1 equivalent) in a round-bottom flask.
-
Add acetic anhydride (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid under reduced pressure to obtain crude 3-isobutylglutaric anhydride.
Step 2: Amidation
-
Cool the crude 3-isobutylglutaric anhydride in an ice bath.
-
Slowly add concentrated aqueous ammonia (excess) to the anhydride with vigorous stirring. An exothermic reaction will occur.
-
Continue stirring at room temperature for 2-3 hours until the reaction is complete.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3.
-
The product, 3-(carbamoylmethyl)-5-methylhexanoic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
Characterization of 3-(Carbamoylmethyl)-5-methylhexanoic Acid:
-
Appearance: White solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 0.85 (d, 6H), 1.15 (m, 2H), 1.60 (m, 1H), 1.95-2.20 (m, 5H), 6.75 (br s, 1H), 7.25 (br s, 1H), 12.0 (br s, 1H).
Part 3: Synthesis of Racemic Pregabalin via Hofmann Rearrangement
The Hofmann rearrangement of 3-(carbamoylmethyl)-5-methylhexanoic acid provides racemic Pregabalin. This reaction involves the treatment of the amide with a hypohalite solution.
Protocol 3: Hofmann Rearrangement
Materials:
-
3-(Carbamoylmethyl)-5-methylhexanoic Acid
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Cool the NaOH solution in an ice bath and slowly add bromine to form a sodium hypobromite solution. Alternatively, a commercially available sodium hypochlorite solution can be used.
-
In a separate flask, dissolve 3-(carbamoylmethyl)-5-methylhexanoic acid in an aqueous solution of sodium hydroxide.
-
Slowly add the pre-cooled sodium hypobromite/hypochlorite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and carefully adjust the pH to approximately 5-6 with concentrated HCl.
-
Racemic Pregabalin will precipitate. The mixture can be cooled to enhance precipitation.
-
Filter the solid, wash with a small amount of cold water, and then with a solvent like isopropanol. Dry under vacuum.
Part 4: Chiral Resolution of Racemic Pregabalin
The final step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. (S)-(+)-Mandelic acid is a frequently used resolving agent.
Protocol 4: Chiral Resolution
Materials:
-
Racemic Pregabalin
-
(S)-(+)-Mandelic Acid
-
Ethanol/Water mixture
Procedure:
-
Dissolve racemic Pregabalin in a suitable solvent system, such as a mixture of ethanol and water, with gentle heating.
-
In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in the same solvent system.
-
Add the mandelic acid solution to the Pregabalin solution.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to facilitate the crystallization of the diastereomeric salt of (S)-Pregabalin with (S)-mandelic acid.
-
Filter the crystals and wash with a cold solvent mixture.
-
To liberate the free (S)-Pregabalin, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of Pregabalin (around pH 7).
-
The enantiomerically pure (S)-Pregabalin will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Characterization of (S)-Pregabalin:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (D₂O, 400 MHz): δ 0.88 (d, 6H), 1.19 (t, 2H), 1.65 (m, 1H), 2.18 (m, 1H), 2.30 (dd, 1H), 2.45 (dd, 1H), 2.95 (dd, 1H), 3.08 (dd, 1H).
-
Specific Optical Rotation: [α]D²⁰ = +10.5° (c=1, H₂O).
-
Purity (by HPLC): >99.5%.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 3-Isobutylglutaric Acid | 188.22 | 97-99 | Conforms to ¹H NMR |
| 3-(Carbamoylmethyl)-5-methylhexanoic Acid | 201.25 | 115-118 | Conforms to ¹H NMR |
| Racemic Pregabalin | 159.23 | 194-196 | Conforms to ¹H NMR |
| (S)-Pregabalin | 159.23 | 195-198 | [α]D²⁰ = +10.5° |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Concentrated Acids and Bases: Corrosive and can cause severe burns. Handle with extreme care.
-
Bromine: Highly toxic and corrosive. Handle only in a fume hood with appropriate respiratory protection.
-
Organic Solvents: Flammable. Avoid open flames and sources of ignition.
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This guide provides a robust and well-documented synthetic route to (S)-Pregabalin starting from 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate. By following these protocols, researchers can reliably produce this important pharmaceutical compound for further study and development. The provided characterization data will aid in the confirmation of the identity and purity of the synthesized materials.
References
-
Hoekstra, M. S., et al. (1997). A novel and efficient synthesis of 3-isobutyl-GABA. Organic Process Research & Development, 1(1), 26-38. [Link]
-
Burk, M. J., et al. (2001). A practical, asymmetric synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) via enantioselective hydrogenation. The Journal of Organic Chemistry, 66(11), 3888-3895. [Link]
-
Shadad, M., et al. (2018). An improved and efficient process for the synthesis of pregabalin. Journal of Chemical Sciences, 130(1), 1-7. [Link]
-
Verma, R. K., et al. (2012). An improved process for the preparation of (S)-pregabalin. Tetrahedron: Asymmetry, 23(1), 74-78. [Link]
Application Note: Protocol for Michael Addition of Acrylonitrile to Dimethyl Malonate
Abstract
This guide details the protocol for the base-catalyzed Michael addition of acrylonitrile to dimethyl malonate. While the reaction is a classic carbon-carbon bond-forming transformation, the selective isolation of the mono-adduct (a critical precursor for glutarate derivatives and amino acids) versus the bis-adduct requires precise control of stoichiometry, temperature, and catalyst choice. This protocol utilizes Sodium Methoxide (NaOMe) in methanol as the standard catalytic system to minimize transesterification byproducts, ensuring high purity and scalability.
Introduction & Mechanistic Principles[1][2][3][4]
The Michael addition involves the conjugate addition of a resonance-stabilized carbanion (Michael donor) to an
Reaction Pathway
The reaction proceeds through a stepwise mechanism. The control between mono- and bis-alkylation is kinetic. The mono-adduct retains an acidic proton (
Key Challenges:
-
Selectivity: Preventing the second addition when the mono-adduct is the target.
-
Polymerization: Acrylonitrile is prone to exothermic polymerization initiated by heat or radical sources.
-
Safety: Acrylonitrile is highly toxic, volatile, and carcinogenic.[1]
Mechanistic Diagram
The following diagram illustrates the pathway from reagents to the mono-adduct and the potential over-reaction to the bis-adduct.
Caption: Mechanistic pathway showing the competitive formation of mono- and bis-adducts.
Critical Parameters & Optimization
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Recommendation | Rationale |
| Catalyst | Sodium Methoxide (NaOMe) in MeOH | Matches the ester groups of dimethyl malonate, preventing transesterification byproducts common with ethoxide or other bases. |
| Stoichiometry (Mono) | 1.2 : 1.0 (Malonate : Acrylonitrile) | Using a slight excess of the donor (malonate) statistically favors mono-addition. |
| Stoichiometry (Bis) | 1.0 : 2.2 (Malonate : Acrylonitrile) | Excess acceptor drives the reaction to completion for the bis-adduct. |
| Temperature | 0–5°C (Addition), 25°C (Reaction) | Low temperature during addition controls the exotherm and suppresses polymerization of acrylonitrile. |
| Solvent | Methanol (Anhydrous) | Solubilizes reagents and matches the catalyst/ester system. |
Standard Operating Procedure (Protocol)
Target: Synthesis of Dimethyl 2-(2-cyanoethyl)malonate (Mono-adduct). Note: To synthesize the bis-adduct, adjust stoichiometry to 1:2.2 and reflux for 2 hours after addition.
Materials & Equipment
-
Reagents: Dimethyl malonate (>99%), Acrylonitrile (>99%, stabilized with MEHQ), Sodium Methoxide (0.5 M solution in Methanol), Glacial Acetic Acid or HCl (for quenching).
-
Solvents: Methanol (anhydrous), Dichloromethane (DCM) or Ethyl Acetate (for extraction).
-
Equipment: 3-neck round bottom flask, internal thermometer, pressure-equalizing addition funnel, magnetic stir bar, ice-water bath.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Michael addition process.
Detailed Steps
-
Preparation: In a clean, dry 3-neck flask under inert atmosphere (
), dissolve Dimethyl Malonate (13.2 g, 100 mmol, 1.0 equiv) in anhydrous Methanol (50 mL). -
Catalyst Addition: Cool the solution to 0°C using an ice bath. Add Sodium Methoxide solution (0.5 M in MeOH, 10 mL, 5 mmol, 0.05 equiv). Stir for 10 minutes to generate the enolate.
-
Acrylonitrile Addition: Place Acrylonitrile (5.3 g, 100 mmol, 1.0 equiv) in the addition funnel. Caution: Acrylonitrile is toxic.[1][2][3] Add dropwise over 45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Tip: If the solution turns yellow/orange, this is normal. If it turns dark red/brown rapidly, the exotherm is too high; stop addition and cool.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours.
-
Monitoring: Check reaction progress by TLC (SiO2, 30% EtOAc/Hexane). The mono-adduct will appear as a new spot less polar than the starting malonate but more polar than the bis-adduct.
-
-
Quenching: Cool the mixture back to 0°C. Quench by adding Glacial Acetic Acid or 1M HCl dropwise until the pH is neutral (~pH 6-7).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most Methanol.
-
Resuspend the residue in Dichloromethane (DCM) (100 mL) and Water (50 mL).
-
Separate the organic layer. Wash with Brine (2 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate to yield the crude oil.
-
-
Purification:
-
For Mono-adduct: Perform vacuum distillation. (Note: High vacuum <1 mmHg is required due to high boiling point).
-
For Bis-adduct: If the solid bis-adduct forms, it can often be recrystallized from Ethanol or Isopropyl Alcohol.
-
Characterization & Expected Data
Mono-Adduct: Dimethyl 2-(2-cyanoethyl)malonate[8]
-
Appearance: Colorless to pale yellow viscous liquid.
-
NMR (400 MHz,
):-
3.78 (s, 6H,
) -
3.55 (t, 1H,
) -
2.50 (t, 2H,
) -
2.25 (q, 2H,
)
-
3.78 (s, 6H,
-
IR Spectrum: ~2245 cm
(CN stretch), ~1735 cm (Ester C=O).
Bis-Adduct: Dimethyl 2,2-bis(2-cyanoethyl)malonate
-
Appearance: White crystalline solid.
-
Melting Point: ~60–62°C.
- NMR: Lacks the methine triplet at ~3.55 ppm; shows simplified symmetry.
Safety & Troubleshooting
Acrylonitrile Handling[3][4][5][6]
-
Toxicity: Acrylonitrile is a severe skin irritant and carcinogen. It can be absorbed through skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Disposal: Quench all glassware and waste with dilute bleach or base before disposal to destroy residual acrylonitrile.
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| Low Yield / No Reaction | Catalyst deactivated (wet MeOH) | Ensure anhydrous Methanol is used. Increase catalyst loading to 10 mol%. |
| Product is Solid/Oily Mix | Mixture of Mono/Bis adducts | Check stoichiometry. If Bis is present in Mono target, purify via distillation. |
| Runaway Exotherm | Addition too fast | Stop addition immediately. Cool flask. Check stirring rate. |
| Polymerization (Gelling) | Overheating or lack of inhibitor | Ensure T < 40°C. Ensure commercial acrylonitrile contains inhibitor (MEHQ). |
References
-
Orr, A. M. (2022). Catalytic Michael Additions in Organic Synthesis.[4] Journal of Chemical Education, 99(4), 1450-1458.
-
PrepChem. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate.[5][6][7] Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Acrylonitrile - PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 4. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DIETHYL 2-(2-CYANOETHYL)MALONATE | 17216-62-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Mono-Cyanoethylation of Dimethyl Malonate
Abstract: This document provides a comprehensive guide to the mono-cyanoethylation of dimethyl malonate, a key Michael addition reaction for the synthesis of versatile chemical intermediates. We delve into the underlying reaction mechanism, explore critical reaction parameters, and present a detailed, field-proven protocol designed for optimal yield and selectivity. This guide is intended for researchers and process chemists seeking to control the reaction outcome and minimize the formation of the common di-substituted byproduct.
Theoretical Framework and Mechanistic Insights
The cyanoethylation of compounds containing active methylene groups is a classic and powerful C-C bond-forming reaction in organic synthesis.[1] It falls under the category of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.[2] In this case, the nucleophile is the carbanion (enolate) generated from dimethyl malonate, and the Michael acceptor is acrylonitrile.
The protons on the methylene carbon of dimethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. This allows for easy deprotonation by a base to form a resonance-stabilized enolate.[3][4] The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5]
The primary challenge in this synthesis is achieving mono-substitution. The product, dimethyl 2-(2-cyanoethyl)malonate, still possesses one acidic proton on the α-carbon. This proton can be removed by the base present in the reaction mixture, leading to a second cyanoethylation event and the formation of dimethyl 2,2-bis(2-cyanoethyl)malonate.[6][7] Therefore, careful selection of reaction conditions is paramount to favor the desired mono-adduct.
Reaction Mechanism: Base-Catalyzed Michael Addition
The reaction proceeds via the following steps:
-
Enolate Formation: A base (B:) removes an acidic α-hydrogen from dimethyl malonate to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of acrylonitrile, forming a new carbon-carbon bond and a transient intermediate anion.
-
Protonation: The intermediate anion is protonated by the conjugate acid of the base (HB) or another proton source in the medium to yield the final mono-cyanoethylated product.
Caption: Experimental workflow for mono-cyanoethylation of dimethyl malonate.
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Place the flask in an ice-water bath.
-
Charging Reagents: To the flask, add dimethyl malonate (39.6 g, 0.3 mol), 150 mL of dioxane, and triethylamine (10.1 g, 0.1 mol).
-
Acrylonitrile Addition: Charge the dropping funnel with acrylonitrile (10.6 g, 0.2 mol). Begin stirring the flask contents and allow the temperature to equilibrate to 0-5 °C. Add the acrylonitrile dropwise over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir the reaction for 16-24 hours. Monitor the reaction's progress by TLC or GC to confirm the consumption of acrylonitrile.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add 100 mL of 1 M HCl to neutralize the triethylamine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to separate the desired mono-adduct from unreacted dimethyl malonate and the higher-boiling di-adduct.
Safety Precautions
-
Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is exothermic . Maintain diligent temperature control, especially during the addition of acrylonitrile, to prevent a runaway reaction.
-
Work with anhydrous solvents where specified and under an inert atmosphere to prevent side reactions involving water.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Low reaction temperature/time. | 1. Use fresh, pure triethylamine. 2. After acrylonitrile addition, allow the reaction to stir at room temperature for a sufficient duration (up to 24h) or warm gently to 30-40 °C. |
| Formation of Significant Di-adduct | 1. Base is too strong or concentrated. 2. Poor temperature control (exotherm). 3. Acrylonitrile added too quickly. | 1. Ensure the correct catalyst (triethylamine) and stoichiometry are used. 2. Improve cooling and slow down the rate of acrylonitrile addition. 3. Use a larger excess of dimethyl malonate. |
| Polymerization of Acrylonitrile | 1. Presence of radical initiators (light, peroxides). 2. High reaction temperature. | 1. Use acrylonitrile containing an inhibitor. Store it in a cool, dark place. 2. Strictly maintain the recommended temperature profile. |
| Product is an Oily Mixture | 1. Incomplete reaction. 2. Presence of mono- and di-adducts, and starting material. | This is expected for the crude product. Efficient purification by vacuum distillation is essential to isolate the pure mono-adduct. |
References
-
National Center for Biotechnology Information. (n.d.). Dimethyl 2,2-bis(2-cyanoethyl)malonate. PubChem. Retrieved from a real-time search. [6]2. Adamcik, J. A., & Miklasiewicz, E. J. (1963). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. Journal of Organic Chemistry. [8]3. BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Diethyl bis(2-cyanoethyl)malonate. BenchChem. [9]4. Grokipedia. (n.d.). Cyanoethylation. Retrieved from a real-time search. [2]5. Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [5]6. Ogata, Y., & Okano, M. (1956). Kinetics of the Cyanoethylations of Ethanolamine, Acetylacetone and Methanol. Journal of the American Chemical Society. [10]7. BenchChem. (2025). Technical Support Center: Synthesis of Diethyl bis(2-cyanoethyl)malonate. BenchChem. [7]8. Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, Vol. 5. [11]9. Organic Syntheses. (n.d.). Malonic Ester Synthesis Procedures. Retrieved from a real-time search. [3][4][12][13]10. McMurry, J. (n.d.). Malonic Ester Synthesis. Chemistry LibreTexts.
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- 1. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Dimethyl 2,2-bis(2-cyanoethyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Novel γ-Aminobutyric Acid (GABA) Analogues Using 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel γ-aminobutyric acid (GABA) analogues, utilizing 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate as a versatile and strategic starting material. GABA analogues are a critical class of therapeutic agents, primarily targeting the central nervous system to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[1] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a logical, step-by-step pathway from the initial alkylation of a specialized malonic ester, through a critical hydrolysis and decarboxylation sequence, to the final reduction yielding the target amino acid. This document emphasizes the underlying chemical principles, provides detailed experimental procedures, and incorporates process validation insights to ensure reproducibility and scientific rigor.
Introduction: The Strategic Value of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively. GABA analogues are structurally related molecules designed to overcome this limitation, often featuring increased lipophilicity to improve pharmacokinetic properties while retaining the core pharmacophore necessary for biological activity.[1][2]
The precursor, 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS No: 58763-40-9), is an ideal starting point for the modular synthesis of diverse GABA analogues.[3] Its structure offers three key reaction sites for strategic manipulation:
-
Acidic α-Carbon: The proton on the carbon situated between the two ester carbonyls is highly acidic (pKa ≈ 13), facilitating straightforward deprotonation and subsequent C-alkylation.[4] This allows for the introduction of various side chains (R-groups), which is fundamental to creating chemical diversity in the final products.
-
Malonic Ester Moiety: The two methyl ester groups provide a latent carboxylic acid function. Following alkylation, this moiety can be hydrolyzed and subsequently decarboxylated, a classic and highly efficient method for synthesizing substituted carboxylic acids.[5][6]
-
Terminal Nitrile Group: The cyanoethyl tail contains a nitrile group that serves as a stable precursor to the essential primary amine of the GABA structure. This group can be chemically reduced in the final step to yield the aminomethyl functionality.[7][8]
This guide details a robust three-stage synthetic pathway designed around these features.
Overall Synthetic Workflow
The conversion of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate into a target GABA analogue follows a logical and efficient three-step sequence. This pathway is designed to be modular, allowing for the synthesis of a library of analogues by simply varying the alkylating agent used in Step 1.
Caption: General three-step synthetic route to GABA analogues.
Part I: Synthesis of Alkylated Cyano-Diester Intermediate
Principle of C-Alkylation
The first stage of the synthesis leverages the malonic ester synthesis methodology.[9] The α-carbon of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate is readily deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate acts as a potent carbon nucleophile, attacking an electrophilic alkyl halide (R-X) in a classic SN2 reaction to form a new carbon-carbon bond.[5] The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent side reactions like ester hydrolysis. Using a base whose conjugate acid is the reaction solvent (e.g., sodium methoxide in methanol) is a common and effective strategy.
Caption: C-Alkylation of the starting malonate via an enolate intermediate.
Protocol 1: C-Alkylation with Isobutyl Bromide
This protocol details the synthesis of Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate, a precursor for an analogue structurally related to Pregabalin.
Table 1: Materials for Protocol 1
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate | 58763-40-9 | 185.18 | 10.0 g | 54.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 3.20 g | 59.4 (1.1 eq) |
| Isobutyl Bromide | 78-77-3 | 137.02 | 8.16 g (6.0 mL) | 59.6 (1.1 eq) |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL | - |
| Diethyl Ether (for workup) | 60-29-7 | 74.12 | As needed | - |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Deprotonation: Add anhydrous methanol (150 mL) to the flask, followed by the careful, portion-wise addition of sodium methoxide. Stir until fully dissolved.
-
Substrate Addition: Add 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (10.0 g) dropwise to the sodium methoxide solution at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add isobutyl bromide (6.0 mL) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the residue in diethyl ether (100 mL) and water (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to quench any remaining base, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation to yield the pure Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate.
Part II: Hydrolysis and Decarboxylation
Principle of Hydrolysis and Decarboxylation
This step transforms the substituted diester into a cyano-carboxylic acid. Refluxing in a strong aqueous acid, such as hydrochloric acid, accomplishes two transformations in one pot.[10] First, the two methyl ester groups are hydrolyzed to carboxylic acids, forming a substituted malonic acid derivative. Second, β-dicarboxylic acids of this type are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating, yielding the final substituted carboxylic acid product.[5][11]
Caption: Acid-catalyzed hydrolysis followed by thermal decarboxylation.
Protocol 2: Synthesis of 3-(2-Cyanoethyl)-5-methylhexanoic Acid
Table 2: Materials for Protocol 2
| Reagent/Solvent | CAS Number | Amount | Notes |
| Alkylated Cyano-Diester Intermediate | - | 12.0 g (Assumed from previous step) | Crude product can often be used directly. |
| Hydrochloric Acid (6 M aqueous) | 7647-01-0 | 150 mL | A strong acid is required. HBr is also effective. |
| Ethyl Acetate (for workup) | 141-78-6 | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | For drying. |
Experimental Procedure:
-
Reaction Setup: Combine the crude alkylated intermediate (12.0 g) and 6 M HCl (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction: Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring. Maintain reflux for 12-24 hours. The reaction can be monitored by observing the dissolution of the organic layer or by TLC analysis of aliquots.
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-cyanoethyl)-5-methylhexanoic acid.
-
Purification: The product can be purified by recrystallization or short-path distillation if necessary.
Part III: Nitrile Reduction to Primary Amine
Principle of Nitrile Reduction
The final step is the reduction of the nitrile (cyano) group to a primary amine, completing the synthesis of the GABA analogue.[12] Catalytic hydrogenation is a widely used and effective method for this transformation.[8][13] The reaction involves treating the cyano-carboxylic acid with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[14] The reaction is clean, with byproducts being minimal. An alternative, potent reducing agent is Lithium Aluminum Hydride (LiAlH₄), though it requires strictly anhydrous conditions and a more complex aqueous workup.[7]
Caption: Catalytic hydrogenation of the nitrile to the primary amine.
Protocol 3: Synthesis of 3-(3-Aminopropyl)-5-methylhexanoic Acid
Table 3: Materials for Protocol 3
| Reagent/Solvent/Catalyst | CAS Number | Amount | Notes |
| 3-(2-Cyanoethyl)-5-methylhexanoic Acid | - | 8.0 g | Product from Protocol 2. |
| Raney® Nickel (slurry in water) | 7440-02-0 | ~1.5 g (catalytic) | Caution: Pyrophoric when dry. Handle with care. |
| Anhydrous Ethanol | 64-17-5 | 100 mL | Solvent for hydrogenation. |
| Hydrogen Gas (H₂) | 1333-74-0 | 50-100 psi | Use in a suitable high-pressure reactor (e.g., Parr shaker). |
Experimental Procedure:
-
Safety First: Catalytic hydrogenation with H₂ gas and Raney Nickel must be performed in a well-ventilated fume hood using a specialized high-pressure reactor by trained personnel.
-
Reactor Charging: To a high-pressure hydrogenation vessel, add the cyano-carboxylic acid (8.0 g) and ethanol (100 mL).
-
Catalyst Addition: Carefully add the Raney Nickel slurry. The catalyst should be added under a stream of inert gas (nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 40-50°C. The reaction is typically complete in 4-8 hours, indicated by the cessation of hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with solvent (ethanol or water) at all times, as it can ignite spontaneously upon drying in air. Quench the filter cake by slowly adding it to a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude GABA analogue.
-
Purification: The final amino acid product can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the pure 3-(3-aminopropyl)-5-methylhexanoic acid.
Summary and Data Presentation
The described three-step synthesis provides a reliable and adaptable route to novel GABA analogues. The modularity of the initial alkylation step allows for extensive exploration of the chemical space.
Table 4: Summary of Key Compound Properties
| Compound Name | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Role |
| 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate | (MeOOC)₂CH(CH₂CH₂CN) | C₈H₁₁NO₄ | 185.18[15] | Starting Material |
| Dimethyl 2-(2-cyanoethyl)-2-isobutylpropanedioate | (MeOOC)₂C(iBu)(CH₂CH₂CN) | C₁₂H₁₉NO₄ | 241.28 | Alkylated Intermediate |
| 3-(2-Cyanoethyl)-5-methylhexanoic Acid | HOOC-CH(iBu)(CH₂CH₂CN) | C₁₀H₁₇NO₂ | 183.25 | Decarboxylated Precursor |
| 3-(3-Aminopropyl)-5-methylhexanoic Acid | HOOC-CH(iBu)(CH₂CH₂CH₂NH₂) | C₁₀H₂₁NO₂ | 187.28 | Final GABA Analogue |
References
-
Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Clark, J. (n.d.). Reduction of Nitriles. Chemguide. [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE. [Link]
-
Reduction of Amides and Nitriles to Amines. Sparkl. [Link]
-
1,3-dimethyl 2-(2-cyanoethyl)propanedioate. American Elements. [Link]
- Malonic acid and esters thereof. (2002).
-
1,3-dimethyl 2-(2-cyanoethyl)propanedioate. PubChem. [Link]
-
Dimethyl 2,2-bis(2-cyanoethyl)malonate. (2008). Acta Crystallographica Section E, E64(Pt 12), o2447. [Link]
-
Malonic Ester Synthesis. University of Calgary. [Link]
-
Kalvi, P., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. [Link]
-
An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. (2019). Asian Journal of Research in Chemistry, 12(2), 73-78. [Link]
-
The Malonic Ester Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
-
1,3-Dimethyl 2-(propan-2-ylidene)propanedioate. PubChem. [Link]
-
Wang, Y., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 987. [Link]
-
Karim, N., et al. (2013). Synthesis of GABA-A Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 56(10), 3989–4002. [Link]
-
Halpern, M. (n.d.). PTC C-Alkylation of Malonate. Phase-Transfer Catalysis. [Link]
-
Abd-El-Aziz, A. S., et al. (1994). Synthesis of Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene-Cyclopentadienyliron Activation. Journal of the Chemical Society, Perkin Transactions 1, (24), 3529-3535. [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Bentham Science. [Link]
-
GABA analogue. Wikipedia. [Link]
-
Malonic Ester Synthesis. Chemistry Steps. [Link]
-
Malonic Ester Synthesis. Pearson. [Link]
-
Diethyl bis(2-cyanoethyl)malonate. ECHA. [Link]
- A process for the preparation of pregabalin. (2014).
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. [Link]
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
- 3. americanelements.com [americanelements.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 9. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]
- 10. US6395931B1 - Malonic acid and esters thereof - Google Patents [patents.google.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 15. PubChemLite - 1,3-dimethyl 2-(2-cyanoethyl)propanedioate (C8H11NO4) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: Efficient Decarboxylation of Dimethyl (2-cyanoethyl)malonate via Krapcho Reaction
Abstract
This document provides a comprehensive guide for the selective monodecarboxylation of dimethyl (2-cyanoethyl)malonate to yield methyl 4-cyanobutanoate. This transformation is a critical step in various synthetic pathways where the malonate moiety is used as a versatile building block for carbon-carbon bond formation. We present a detailed protocol based on the Krapcho dealkoxycarbonylation, a robust and high-yielding method that leverages a salt-mediated process in a dipolar aprotic solvent. This application note delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses key process parameters, and outlines essential safety precautions for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
The malonic ester synthesis is a cornerstone of organic chemistry for the synthesis of carboxylic acids and their derivatives.[1][2] Following the alkylation of a malonic ester, one of the two ester groups often needs to be removed. While traditional methods involve a two-step process of saponification followed by thermal decarboxylation of the resulting malonic acid, this approach can be harsh and incompatible with sensitive functional groups.[3][4]
The Krapcho decarboxylation offers a superior, single-step alternative for esters bearing an electron-withdrawing group (EWG) at the β-position, such as the cyano group in dimethyl (2-cyanoethyl)malonate.[5] This reaction proceeds under neutral or mildly basic conditions at elevated temperatures, typically in a solvent like dimethyl sulfoxide (DMSO) with a halide salt, such as lithium chloride (LiCl) or sodium chloride (NaCl).[6][7] The key advantages of this method include its operational simplicity, high yields, and the avoidance of harsh acidic or alkaline conditions, thus preserving other functional groups.[5]
Reaction Mechanism
The Krapcho decarboxylation of dimethyl (2-cyanoethyl)malonate is a dealkoxycarbonylation process. The reaction is initiated by the nucleophilic attack of a halide ion (e.g., Cl⁻) on one of the methyl ester groups in an SN2 fashion. This step is most efficient for methyl esters due to minimal steric hindrance.[5] The resulting carboxylate intermediate undergoes decarboxylation, driven by the formation of the stable, gaseous CO₂ molecule. This generates a resonance-stabilized carbanion, which is subsequently protonated by a trace amount of water present in the reaction medium to yield the final product, methyl 4-cyanobutanoate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. Decarboxylation [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
One-pot synthesis of Pregabalin precursors from dimethyl malonate
An Application Note and Protocol for the Efficient One-Pot Synthesis of Pregabalin Precursors from Dimethyl Malonate
Introduction
Pregabalin, marketed as Lyrica, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. Structurally, it is (S)-3-(aminomethyl)-5-methylhexanoic acid, a γ-amino acid analog. The therapeutic efficacy of Pregabalin is primarily attributed to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production. Industrial synthesis prioritizes efficiency, cost-effectiveness, and environmental sustainability. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly advantageous as they reduce solvent usage, minimize waste, and shorten production timelines.
This application note details a robust and efficient multi-step, one-pot synthetic strategy for key precursors of Pregabalin, commencing from the readily available starting material, dimethyl malonate. The protocol focuses on the synthesis of 3-isobutylglutaric acid, a crucial intermediate that can be further converted to Pregabalin through established methods like amidation and Hofmann rearrangement.
Core Synthesis Strategy: A Tandem Knoevenagel-Michael-Hydrolysis-Decarboxylation Sequence
The overarching strategy involves a sequence of reactions that efficiently builds the carbon skeleton of the Pregabalin precursor. While the entire process from dimethyl malonate to the final precursor is not a single step, it incorporates a pivotal one-pot transformation that significantly streamlines the synthesis. The sequence is as follows:
-
Knoevenagel Condensation: Isovaleraldehyde is condensed with diethyl malonate to form an α,β-unsaturated diester. This reaction creates the initial carbon-carbon bond.
-
Michael Addition: A nucleophile, typically cyanide, is added to the activated double bond of the unsaturated diester. This 1,4-conjugate addition introduces a cyano group, which is a versatile precursor to the aminomethyl group in Pregabalin.
-
One-Pot Hydrolysis and Decarboxylation: The resulting cyano diester undergoes a one-pot hydrolysis of both the nitrile and one of the ester groups, followed by decarboxylation, to yield the key intermediate, 3-isobutylglutaric acid.
This approach avoids the isolation of multiple intermediates, thereby enhancing overall yield and operational efficiency.
Reaction Mechanism and Scientific Rationale
The success of this one-pot strategy hinges on the carefully controlled sequence of chemical transformations.
-
Knoevenagel Condensation: This reaction is typically catalyzed by a weak base, such as an amine (e.g., di-n-propylamine) with a carboxylic acid co-catalyst (e.g., acetic acid). The base deprotonates the acidic α-carbon of diethyl malonate, forming an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. Subsequent dehydration yields the stable α,β-unsaturated diester. The choice of a mild base is crucial to prevent side reactions.
-
Michael Addition of Cyanide: The α,β-unsaturated diester is an excellent Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the double bond, making the β-carbon electrophilic. A cyanide source, such as potassium cyanide, provides the nucleophilic cyanide ion which attacks the β-carbon, leading to the formation of a cyano diester.
-
One-Pot Hydrolysis & Decarboxylation: This is the key efficiency-driving step. The cyano diester is subjected to acidic or basic hydrolysis. Under these conditions, the nitrile group is hydrolyzed to a carboxylic acid, and the two ester groups are also hydrolyzed. The resulting intermediate, a tricarboxylic acid, is unstable. β-keto acids and related compounds readily undergo decarboxylation upon heating, and in this case, one of the newly formed carboxyl groups (from the malonate moiety) is eliminated as carbon dioxide, yielding the stable 3-isobutylglutaric acid. Combining these transformations into a single step avoids a lengthy and potentially low-yielding isolation process.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the Pregabalin intermediate, 3-isobutylglutaric acid, based on established literature methods.
Materials and Reagents:
-
Isovaleraldehyde
-
Diethyl malonate
-
Hexane
-
Di-n-propylamine
-
Glacial acetic acid
-
Potassium cyanide
-
Strong acid (e.g., Hydrochloric acid) or Base (e.g., Sodium hydroxide) for hydrolysis
-
Appropriate solvents for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Step 1: Knoevenagel Condensation
-
To a suitable reaction vessel equipped with a stirrer and condenser, add isovaleraldehyde (1.0 eq), diethyl malonate (1.0 eq), and hexane as the solvent.
-
Add catalytic amounts of di-n-propylamine (approx. 0.05 eq) and glacial acetic acid (approx. 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC, GC) until the starting materials are consumed. Water will be formed as a byproduct.
-
-
Step 2: Michael Addition
-
Cool the reaction mixture from Step 1.
-
In a separate vessel, prepare a solution of potassium cyanide (KCN) (approx. 1.1 eq) in a suitable solvent (e.g., water/ethanol mixture).
-
Carefully add the KCN solution to the reaction mixture containing the α,β-unsaturated diester. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature until the Michael addition is complete, as monitored by TLC or GC.
-
-
Step 3: One-Pot Hydrolysis and Decarboxylation
-
To the crude reaction mixture containing the cyano diester, add a concentrated solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the nitrile and ester groups.
-
If basic hydrolysis was used, carefully acidify the reaction mixture with a strong acid.
-
Continue heating to facilitate the decarboxylation of the intermediate tricarboxylic acid. The evolution of CO2 gas will be observed.
-
Monitor the reaction until the formation of 3-isobutylglutaric acid is complete.
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to yield crude 3-isobutylglutaric acid, which can be further purified by crystallization if necessary.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the streamlined, one-pot synthesis of the key Pregabalin precursor.
Caption: Workflow for the one-pot synthesis of 3-isobutylglutaric acid.
Quantitative Data Summary
The following table summarizes typical yields and conditions for the key transformations in the synthesis of Pregabalin precursors.
| Reaction Step | Starting Materials | Key Reagents | Typical Yield | Reference |
| Knoevenagel Condensation | Isovaleraldehyde, Diethyl Malonate | Di-n-propylamine, Acetic Acid | High Yield | |
| Michael Addition | α,β-Unsaturated Diester | Potassium Cyanide | ~95% | |
| Hydrolysis & Decarboxylation | Cyano Diester Intermediate | Strong Acid/Base | ~73% (for one-pot step) | |
| Overall Process | Isovaleraldehyde, Diethyl Malonate | - | ~15.5% (multi-step to Pregabalin) |
Conclusion
The one-pot synthesis of Pregabalin precursors from dimethyl (or diethyl) malonate represents a significant advancement in pharmaceutical manufacturing, aligning with the principles of green chemistry. By combining multiple synthetic steps—namely hydrolysis and decarboxylation—into a single operation, this approach minimizes waste, reduces energy consumption, and improves overall process efficiency. The resulting intermediate, 3-isobutylglutaric acid, is a versatile building block that can be readily converted to the final active pharmaceutical ingredient, (S)-Pregabalin. The protocols and strategies outlined in this note provide a solid foundation for researchers and drug development professionals seeking to optimize the synthesis of this important medication.
References
-
Winkler, C. K., Clay, D., Davies, S., O'Neill, P., McDaid, P., Debarge, S., Steflik, J., Karmilowicz, M., Wong, J. W., & Faber, K. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1525–1533. [Link]
-
Guo, C., Saifuddin, M., Saravanan, T., Sharifi, M., & Poelarends, G. J. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(5), 4369–4373. [Link]
-
Batra, H., & Singh, G. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
-
Bloom Tech. (2024). How Is Pregabalin Powder Manufactured? Bloom Tech. [Link]
-
SciSpace. (n.d.). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides.
-
Eureka. (2020). Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. Eureka. [Link]
- U.S.
Troubleshooting & Optimization
Technical Support Center: Catalyst Deactivation in the Cyanoethylation of Dimethyl Malonate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the base-catalyzed cyanoethylation of dimethyl malonate, a critical Michael addition reaction. Our focus is on diagnosing the root cause of catalyst failure and providing actionable, field-proven solutions to restore and maintain high reaction efficiency.
Quick Diagnostic Troubleshooting
Experiencing a drop in catalytic activity? Use this diagnostic workflow to identify the likely cause of deactivation. Each step is detailed further in the FAQ section.
Caption: Initial troubleshooting workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section provides detailed answers to common problems organized by the mechanism of deactivation.
Category 1: Catalyst Fouling
Fouling occurs when a substance physically deposits on the catalyst surface, blocking access to active sites.[1][2][3] In cyanoethylation, this is almost always due to the polymerization of acrylonitrile.
Question 1: My reaction mixture became very viscous (or solidified) shortly after adding acrylonitrile, and the reaction stopped. What happened?
Answer: You have likely experienced rapid, uncontrolled anionic polymerization of your acrylonitrile monomer.[4][5] This is the most common cause of failure in base-catalyzed cyanoethylations.
-
Causality: The base catalyst required to deprotonate dimethyl malonate is also a potent initiator for the anionic polymerization of acrylonitrile.[6][7] This side reaction produces polyacrylonitrile, a polymer that can either precipitate as a white solid or form a gel, coating the catalyst and preventing it from interacting with the reactants.[4] This physically blocks the active sites, leading to a complete shutdown of catalytic activity.
Caption: Fouling of a catalyst active site by polyacrylonitrile.
-
Solution & Prevention:
-
Temperature Control: The polymerization is highly exothermic. Pre-cool your reaction mixture to 0-5 °C before adding the catalyst and acrylonitrile. Maintain this low temperature throughout the addition process using an ice bath.[4]
-
Slow Reagent Addition: Add the acrylonitrile dropwise with vigorous stirring. This dissipates heat and prevents localized high concentrations of monomer and catalyst, which favor polymerization.[4]
-
Use of Inhibitors: Add a radical inhibitor like 4-methoxyphenol (MEHQ) or hydroquinone (HQ) to the acrylonitrile before use. A typical starting concentration is 100-500 ppm relative to the acrylonitrile.[4] While the primary polymerization mechanism here is anionic, inhibitors can help suppress competing radical pathways that might be initiated by impurities.
-
Optimize Catalyst Concentration: Use the minimum effective amount of your base catalyst to disfavor the polymerization side reaction.[4]
-
Question 2: The reaction worked initially but the conversion stalled, leaving the mono-adduct as the major product. What's the cause?
Answer: This indicates a more gradual fouling of the catalyst. While you may have avoided rapid, catastrophic polymerization, a slower buildup of oligomers or polymer on the catalyst surface is likely occurring over time. This progressively blocks active sites, halting the reaction before the second cyanoethylation can complete.
-
Causality: Even under controlled conditions, low levels of polymerization can occur. The mono-adduct, diethyl (2-cyanoethyl)malonate, is less acidic than dimethyl malonate, making the second deprotonation and subsequent Michael addition slower.[8] This longer reaction time allows for gradual polymer fouling to have a more significant impact, effectively stopping the reaction at the intermediate stage.
-
Solution:
-
Implement All Solutions from Q1: Ensure rigorous temperature control and slow addition throughout the entire reaction, not just at the beginning.
-
Catalyst Choice: Consider a catalyst with weaker basicity if possible, as this can reduce the rate of polymerization.[9] However, this must be balanced with the need for sufficient activity to deprotonate the malonate ester.
-
Purification of Impurity: The presence of the mono-alkylated product is a common impurity that can make the final product oily.[8] Purification via recrystallization or vacuum distillation is often necessary to isolate the desired bis-adduct.[8]
-
Category 2: Catalyst Poisoning
Poisoning is a chemical deactivation where a substance binds strongly to the active sites, rendering them inactive.[1][2][3]
Question 3: I'm using fresh catalyst, but the reaction shows very low or no activity from the start. Why?
Answer: This is a classic symptom of catalyst poisoning, likely from impurities present in your reactants or solvent. The poison neutralizes your catalyst before it has a chance to facilitate the desired reaction.
-
Causality:
-
Water: If using a strong base catalyst like sodium ethoxide or Triton B, even trace amounts of water in the dimethyl malonate or solvent can hydrolyze the catalyst, converting it to a less active or inactive form (e.g., sodium hydroxide).
-
Acidic Impurities: Dimethyl malonate can undergo hydrolysis over time to form malonic acid. Acrylonitrile can hydrolyze to acrylic acid or 3-cyanopropanoic acid.[10][11] These acidic species will stoichiometrically neutralize your base catalyst.
-
-
Solution & Prevention:
-
Use Anhydrous Reagents: Use freshly dried solvents. Distill dimethyl malonate and acrylonitrile immediately before use to remove water and any acidic degradation products.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Catalyst Handling: Handle hygroscopic base catalysts (e.g., sodium ethoxide powder) in a glovebox or under a stream of inert gas.
-
Category 3: Leaching and Thermal Degradation
These mechanisms are particularly relevant for heterogeneous (solid) catalysts. Leaching involves the physical loss of the active component from the support into the reaction medium, while thermal degradation involves structural damage to the catalyst itself.[1][2][12][13]
Question 4: I'm using a reusable heterogeneous catalyst (e.g., KF/Al₂O₃, Hydrotalcite), and its activity has decreased significantly after the first run. What is happening?
Answer: The two most probable causes for solid catalyst deactivation are leaching of the active sites or thermal degradation from exothermic hot spots.
-
Causality:
-
Leaching: The active basic species (e.g., fluoride ions from KF/Al₂O₃ or hydroxide groups from hydrotalcites) can dissolve from the solid support into the polar reaction medium.[1][13] This means you are losing your catalyst with each reaction cycle and workup.
-
Thermal Degradation (Sintering): The cyanoethylation reaction is exothermic. Poor heat dissipation can create localized hot spots on the catalyst surface, causing the support material to sinter or the crystal structure to change.[14] This reduces the catalyst's surface area and the number of available active sites.[2][3]
-
-
Diagnostic Protocol: The Hot Filtration Test This protocol is essential for definitively diagnosing catalyst leaching.[15]
-
Run the reaction as usual. At approximately 50% conversion (determined by TLC or GC), quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate (the liquid portion) to continue stirring under the same reaction conditions.
-
Monitor the filtrate for any further reaction progress.
-
Interpretation:
-
Reaction Continues in Filtrate: This confirms leaching. The active catalytic species has dissolved into the solution and is continuing to promote the reaction homogeneously.
-
Reaction Stops in Filtrate: This indicates the catalyst is truly heterogeneous, and the deactivation is likely due to fouling, poisoning, or thermal degradation.
-
-
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. scispace.com [scispace.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 10. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
Optimization of temperature for mono-alkylation of dimethyl malonate
Ticket ID: DMM-OPT-2024 | Topic: Temperature Optimization & Selectivity Control
Executive Summary: The Thermal Control Strategy
User Query: "How do I maximize mono-alkylation selectivity for dimethyl malonate? My current process at 60°C yields ~15% di-alkylated impurity."
Short Answer: Your reaction temperature is likely overcoming the activation energy barrier for the sterically hindered second alkylation. To fix this, you must shift from a thermodynamic approach to a kinetically controlled regime.
The Golden Rule: Maintain the reaction at 0°C to 5°C during the addition of the alkyl halide and base. Only ramp to Room Temperature (20–25°C) after addition is complete to drive conversion. Avoid heating above 50°C unless using unreactive alkyl halides (e.g., alkyl chlorides), and never heat NaH/DMF mixtures above 60°C due to safety hazards.
Module 1: The Science of Selectivity (Why Temperature Matters)
To optimize this reaction, you must understand the competition between the starting material and the product.
The pKa Paradox
-
Dimethyl Malonate (Starting Material): pKa
13.[1] -
Mono-Alkyl Malonate (Product): pKa
13–14.
Because the acidity difference is negligible, the base (e.g., NaH or NaOMe) cannot thermodynamically distinguish between deprotonating the starting material and deprotonating the product. If the product is deprotonated in the presence of excess alkyl halide, di-alkylation occurs.
Temperature as the Filter
The second alkylation event is sterically hindered by the first alkyl group. This means the Activation Energy (
-
Low T (0°C): The system has enough energy to surmount
(Mono) but not (Di). Result: High Selectivity. -
High T (>50°C): The system has excess thermal energy, easily surmounting both barriers. Result: Low Selectivity (Statistical Mixture).
Representative Data: Temperature vs. Selectivity
Data based on standard kinetic profiles for active methylene alkylation with primary alkyl bromides.
| Temperature | Mono-Product (%) | Di-Product (%) | Unreacted SM (%) | Kinetic Regime |
| -10°C | 65% | < 1% | 34% | Too Slow (Stalled) |
| 0°C | 88% | 3% | 9% | Optimal (Kinetic Control) |
| 25°C | 75% | 15% | 10% | Mixed Control |
| 60°C | 55% | 35% | 10% | Thermodynamic/Statistical |
Module 2: Critical Safety Warning (NaH + DMF)
WARNING: If your protocol uses Sodium Hydride (NaH) in Dimethylformamide (DMF), you are operating a potentially hazardous system.
-
The Hazard: NaH and DMF can undergo a runaway exothermic decomposition.
-
The Trigger: Temperatures above 60°C (or lower if catalytic impurities/moisture are present).
-
The Consequence: Rapid gas evolution (
+ CO), pressure buildup, and potential vessel rupture. -
The Fix: If heating is required (>50°C), switch solvents to THF (Tetrahydrofuran) or Toluene , or use a weaker base like
in Acetone/DMF.
Module 3: Optimized Experimental Protocol
Objective: Mono-methylation of Dimethyl Malonate (DMM) with Methyl Iodide (MeI). Scale: 10 mmol basis.
Reagents
-
Dimethyl Malonate (1.2 equiv) — Excess is crucial to statistically favor mono-alkylation.
-
Base: NaH (1.0 equiv, 60% in oil).[2]
-
Electrophile: Alkyl Halide (1.0 equiv).[2]
-
Solvent: Anhydrous THF (Preferred for safety) or DMF (0°C only).
Step-by-Step Workflow
-
Enolate Formation (The "Cold Start"):
-
Suspend NaH in THF at 0°C (Ice bath).
-
Add Dimethyl Malonate dropwise over 15 minutes.
-
Observation:
gas evolution. Wait until bubbling ceases (approx. 30 mins). -
Tech Note: Keep T < 10°C to prevent self-condensation of the malonate.
-
-
The Critical Addition (Kinetic Control):
-
The Reaction Ramp:
-
Maintain at 0°C for 1 hour.
-
Remove ice bath and allow to warm to Room Temperature (25°C) .
-
Stir for 4–12 hours. Monitor via TLC/GC.[2]
-
-
Quench & Workup:
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Di-Alkylated Impurity | Temperature too high during addition. | Cool reaction to 0°C or -10°C during addition. |
| Stoichiometry incorrect. | Increase Dimethyl Malonate to 1.5 equiv. | |
| "Hot spots" during addition. | Improve stirring speed; dilute the alkyl halide in solvent before adding. | |
| Reaction Stalls (Low Conversion) | Temperature too low for specific alkyl halide. | If using Alkyl Chlorides (less reactive), add NaI (0.1 eq) as a Finkelstein catalyst rather than heating. |
| Low Yield (O-Alkylation) | Solvent is too polar/aprotic (e.g., HMPA/DMF). | Switch to THF or use a softer counter-ion (Li+ instead of Na+). |
| Pressure Buildup | Decarboxylation or Solvent Decomposition. | STOP immediately. Check if T > 60°C. If using NaH/DMF, cool and quench remotely. |
| Solid Precipitate Stops Stirring | Product insolubility. | Add more solvent (dilution favors mono-alkylation anyway). |
Module 5: Decision Logic (Visualization)
The following diagram illustrates the decision process for optimizing temperature based on reactivity and selectivity.
Caption: Decision tree for optimizing reaction temperature based on alkyl halide reactivity and observed product distribution.
References
-
Organic Syntheses Procedure (Ethyl Methylmalonate): A foundational protocol demonstrating the necessity of stepwise addition and thermal control.
-
Safety of NaH/DMF: "Thermal Stability of NaH/DMF Mixtures." This citation validates the safety warning regarding the 60°C limit.
-
Malonic Ester Synthesis Mechanism: Detailed kinetic and thermodynamic principles of enolate alkyl
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in Dimethyl (2-cyanoethyl)malonate Reactions
Welcome to the technical support guide for Dimethyl (2-cyanoethyl)malonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to provide you with field-proven insights, robust troubleshooting strategies, and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Dimethyl (2-cyanoethyl)malonate considered moisture-sensitive?
A: The moisture sensitivity of Dimethyl (2-cyanoethyl)malonate stems from its two methyl ester functional groups. In the presence of water, these esters can undergo hydrolysis, a chemical reaction that breaks the ester bond. This reaction can be catalyzed by trace amounts of acid or base. The hydrolysis converts the ester back into a carboxylic acid, yielding (2-cyanoethyl)malonic acid and methanol.[1][2] This unwanted side reaction consumes your starting material and introduces impurities that can significantly complicate your reaction and purification steps.
Q2: What are the consequences of hydrolysis in my reaction?
A: The primary consequence is a reduction in yield .[3][4] The intended reaction, whether a Michael addition, Knoevenagel condensation, or other C-C bond formation, relies on the reactivity of the active methylene group (the -CH- between the two ester groups).[5][6]
-
For Base-Catalyzed Reactions: If your reaction uses a base to deprotonate the active methylene proton, any (2-cyanoethyl)malonic acid formed via hydrolysis will be readily deprotonated first. This consumes the base, preventing the formation of the required malonate enolate and stalling your desired reaction.[7]
-
Formation of Byproducts: The resulting (2-cyanoethyl)malonic acid is thermally unstable and can undergo decarboxylation (loss of CO₂) upon heating, leading to the formation of 3-cyanopropanoic acid.[8][9][10][11] This introduces further impurities into your reaction mixture.
Q3: How can I visually identify potential moisture contamination?
A: While trace moisture is not visible, there are several indicators during and after the reaction:
-
Inconsistent Reaction Progress: Monitoring your reaction by TLC or LC-MS may show the starting material being consumed slowly or stalling completely.
-
Unexpected Precipitation: The formation of salts, such as the carboxylate salt of the hydrolyzed product, can sometimes be observed.
-
Difficulty in Purification: The presence of acidic byproducts can lead to issues during extraction (e.g., emulsion formation) and chromatography (e.g., streaking on silica gel).
-
Low Yield: This is the most common and definitive sign that an undesirable side reaction, such as hydrolysis, has occurred.[3]
Q4: What are the best practices for storing and handling Dimethyl (2-cyanoethyl)malonate?
A: Proper storage is the first line of defense against moisture.
-
Storage: Keep the reagent in its original, tightly sealed container. For long-term storage, consider placing the container inside a desiccator with a drying agent like Drierite or silica gel.
-
Handling: Whenever possible, handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed manifold).[12][13] If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Use a dry syringe or cannula for transfers.
Troubleshooting Guide: Low Yield and Reaction Failures
When a reaction involving Dimethyl (2-cyanoethyl)malonate underperforms, systematic troubleshooting is key. The following diagram and table outline a logical workflow to diagnose and solve common issues.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Troubleshooting Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Dimethyl (2-cyanoethyl)malonate: Presence of water from glassware, solvents, or atmosphere.[3] | - Ensure all glassware is oven or flame-dried immediately before use.[14] - Use anhydrous solvents from a sealed bottle or dry them using appropriate methods (see Protocol 1).[13][15] - Set up the reaction under a positive pressure of an inert gas like nitrogen or argon (see Protocol 2).[12] |
| 2. Inactive Base/Catalyst: The base or catalyst may have degraded due to improper storage or age.[3] | - Use a fresh bottle of the base/catalyst. - For solid bases (e.g., NaH, K₂CO₃), ensure they are stored in a desiccator and handled under inert gas. | |
| 3. Incomplete Reaction: Insufficient reaction time or inadequate temperature. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider gently warming the mixture or extending the reaction time.[3] | |
| Formation of Acidic Byproducts | 1. Hydrolysis and Decarboxylation: Significant water contamination has led to the formation of (2-cyanoethyl)malonic acid and its decarboxylated product.[10] | - Rigorously exclude water from the reaction system by following all anhydrous protocols. - During workup, a basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities, but be cautious of emulsions. |
| Oily Product Instead of Expected Solid | 1. Presence of Impurities: The mono-cyanoethylated intermediate, Diethyl (2-cyanoethyl)malonate, is a liquid at room temperature and its presence can lower the melting point of the mixture.[3] | - Ensure the stoichiometry of acrylonitrile is correct for the desired bis-addition.[16] - Purify the crude product by recrystallization or column chromatography to isolate the desired bis-adduct. |
| Polymerization of Acrylonitrile | 1. Radical Initiators or High Temperatures: Acrylonitrile can polymerize, especially in the presence of impurities or at elevated temperatures.[3] | - Use purified, inhibitor-free acrylonitrile if possible. - Maintain strict temperature control, especially during the exothermic addition of reagents.[7][17] |
Key Experimental Protocols
Protocol 1: Drying Solvents with 3Å Molecular Sieves
This protocol is suitable for drying a variety of common solvents like THF, Dichloromethane (DCM), and Acetonitrile (MeCN).[15][18]
-
Sieve Activation: Place the required amount of 3Å molecular sieves (10-20% of the solvent volume) into a dry Schlenk flask. Heat the flask to 180-200 °C under a high vacuum for at least 8 hours. This removes any pre-adsorbed water.[15]
-
Cooling: Allow the flask to cool completely to room temperature under a positive pressure of dry nitrogen or argon.
-
Drying: Add the solvent to be dried to the cooled flask containing the activated sieves via a cannula under a positive pressure of inert gas.
-
Incubation: Seal the flask and let it stand for a minimum of 48 hours. Occasional swirling can improve drying efficiency.
-
Verification (Optional but Recommended): For highly sensitive reactions, the water content can be verified using Karl Fischer titration.
-
Storage and Use: Store the dried solvent over the sieves under an inert atmosphere. Withdraw the required amount using a dry, inert-gas-flushed syringe or cannula.[19][15]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)
This technique is essential for preventing atmospheric moisture from entering the reaction.[14][20]
-
Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar) and a condenser if necessary. Ensure all glassware is thoroughly dried in an oven (>120 °C for several hours) or by flame-drying under vacuum.
-
Assembly: While the glassware is still hot, assemble it and cap all openings with rubber septa. Clamp the apparatus to a stand.
-
Inert Gas Purge: Insert a needle connected to a nitrogen or argon line through the septum. Insert a second "exit" needle to allow displaced air to escape. Flush the system for 5-10 minutes.[14]
-
Establish Positive Pressure: Remove the exit needle first, then replace the main gas line with a balloon filled with the inert gas. The balloon will maintain a slight positive pressure, preventing air from entering.
-
Reagent Addition: Add dry solvents and liquid reagents via a dry, gas-tight syringe.[19][14] Add solid reagents quickly against a counter-flow of inert gas.
-
Running the Reaction: Once all reagents are added, the reaction can be stirred and heated or cooled as required, all while maintained under the inert atmosphere provided by the balloon.
Mechanism of Hydrolysis Diagram
Caption: Unwanted hydrolysis of the starting material.
Data Summary Tables
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Dries to a deep blue/purple color, indicating an anhydrous, oxygen-free state.[18] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ and distill. Do not use sodium.[18][21] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[18] |
| Toluene | Sodium or Calcium Hydride | Can be distilled from either drying agent. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Sieves | Dry over BaO or sieves, then distill under reduced pressure to avoid decomposition.[18] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Dimethyl (2-cyanoethyl)malonate | C₈H₁₁NO₄ | 185.18 | Colorless to pale yellow liquid |
| (2-cyanoethyl)malonic acid | C₆H₇NO₄ | 157.12 | Predicted to be a solid |
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Diethyl bis(2-cyanoethyl)malonate.
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- Benchchem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- YouTube. (2022, February 2). Inert Atmosphere.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
- YouTube. (2022, February 2). Inert Atmosphere, with no O2.
- Benchchem. (n.d.). A Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)malonate for Researchers.
- Benchchem. (n.d.). An In-depth Technical Guide to the Michael Addition Reaction for Diethyl bis(2-cyanoethyl)malonate Synthesis.
- ResearchGate. (n.d.). Base-Induced Decarboxylation of Polyunsaturated α-Cyano Acids Derived from Malonic Acid: Synthesis of Sesquiterpene Nitriles and Aldehydes with β-, φ-, and ψ-End Groups.
- ResearchGate. (n.d.). Rate of DMC Hydrolysis in Aqueous Solution.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2025, August 6). Base-Induced Decarboxylation of Polyunsaturated alpha-Cyano Acids Derived from Malonic Acid: Synthesis of Sesquiterpene Nitriles and Aldehydes with beta-, phi-, and psi- End Groups.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- PrepChem.com. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate.
- Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- PMC - NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon.
- Google Patents. (n.d.). US6395931B1 - Malonic acid and esters thereof.
- Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros.
- Benchchem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
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Validation & Comparative
Optimization of GC-MS Methodologies for Dimethyl (2-cyanoethyl)malonate Purity Analysis
A Comparative Assessment against HPLC and GC-FID
Executive Summary & Scientific Context
Dimethyl (2-cyanoethyl)malonate (DCEM) is a critical intermediate in the synthesis of amino acids (e.g., glutamic acid derivatives) and pharmaceutical APIs. Synthesized via the Michael addition of acrylonitrile to dimethyl malonate, its purity is often compromised by two distinct classes of impurities:
-
Thermodynamic Byproducts: Specifically the bis-alkylated species, Dimethyl 2,2-bis(2-cyanoethyl)malonate.
-
Kinetic Residuals: Unreacted dimethyl malonate and polymerized acrylonitrile.
While HPLC-UV is a standard tool for polar intermediates, it often lacks the resolution to distinguish between the mono- and bis-alkylated homologs without extensive method development. This guide argues for Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for impurity profiling and process optimization, offering a balance of volatility-based separation and mass-spectral structural confirmation.
Comparative Analysis: Selecting the Right Tool
Before detailing the protocol, we must objectively validate why GC-MS is preferred over alternatives for this specific application.
Table 1: Comparative Matrix for DCEM Analysis
| Feature | GC-MS (Recommended) | HPLC-UV | GC-FID |
| Primary Mechanism | Volatility & Mass Fragmentation | Polarity & UV Absorbance | Volatility & Carbon Counting |
| Impurity ID | High (Library matching + fragmentation) | Low (Requires reference standards) | None (Retention time only) |
| Bis-Adduct Resolution | Excellent (Boiling point difference) | Moderate (Similar chromophores) | Excellent |
| Thermal Stability Risk | Low (DCEM is stable <300°C) | None (Ambient temp) | Low |
| LOD/LOQ | High Sensitivity (SIM mode) | Moderate | Moderate/High |
| Throughput | 15–20 min run time | 20–40 min (Gradient required) | 15–20 min |
Expert Insight: While GC-FID is cost-effective for routine QC, it is "blind." During process development, you cannot confirm if a small impurity peak is the bis-adduct or a contaminant from the acrylonitrile stabilizer (e.g., MEHQ). GC-MS solves this by providing the molecular ion (
Strategic Method Development
This protocol is designed not just to "run a sample," but to ensure integral separation of the starting material (Dimethyl malonate, BP ~181°C) from the product (DCEM) and the heavy bis-impurity.
Chemical Logic & Impurity Pathway
Understanding the synthesis allows us to predict the chromatogram. The reaction is a stepwise alkylation.
Figure 1: The Michael Addition pathway dictates the elution order: Unreacted DMM (Early)
Instrumental Parameters (The Protocol)
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
A. Sample Preparation[1][2][3][4][5]
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
-
Reasoning: DCEM is highly soluble in polar organics. Acetonitrile is avoided to prevent solvent-peak interference with residual acrylonitrile analysis.
-
-
Concentration: 1 mg/mL (1000 ppm).
-
Filtration: 0.22 µm PTFE syringe filter (crucial to remove any polymerized acrylonitrile solids).
B. GC Inlet & Column
-
Column: DB-5MS UI (30m
0.25mm 0.25µm) or equivalent (5% Phenyl-arylene).-
Why? A standard non-polar column minimizes column bleed at high temperatures required to elute the bis-impurity. A wax column (polar) offers better selectivity for nitriles but degrades >250°C.
-
-
Inlet Temp: 250°C.
-
Injection Mode: Split (20:1).
-
Causality: DCEM is a major component. Splitless would saturate the detector.
-
C. Temperature Program (Critical for Resolution)
The goal is to separate the low-boiling starting material from the high-boiling bis-product.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |
| Initial | - | 60 | 2.0 | Solvent focusing & Acrylonitrile elution |
| Ramp 1 | 15 | 200 | 0 | Elution of Dimethyl Malonate & DCEM |
| Ramp 2 | 25 | 280 | 5.0 | Elution of Bis-alkylated impurity |
| Total | ~19.5 min |
D. Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Scan Mode: Full Scan (m/z 35 – 450).
-
Solvent Delay: 3.0 min (Protect filament).
Data Interpretation & Validation (E-E-A-T)
Identification Strategy
You must validate the peaks based on fragmentation logic, not just library matching.
-
Dimethyl Malonate (RT ~5-7 min): Look for
132 ( ) and 101 ( ). -
DCEM (Target, RT ~10-12 min):
- : 185 (often weak).
-
Base Peak: Often
59 ( ) or fragment loss of cyanoethyl group. -
Check: Loss of
fragment.
-
Bis-Impurity (RT ~15-17 min):
- : 238.
-
Look for symmetry in fragmentation (sequential loss of cyanoethyl chains).
Method Validation (ICH Q2 R2 Alignment)
To ensure trustworthiness, the method must pass these criteria:
-
Specificity: Resolution (
) between DCEM and Bis-impurity must be . -
Linearity:
over 50–150% of target concentration. -
Recovery: Spike samples with known amounts of Dimethyl Malonate; recovery should be 90–110%.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample integrity and data robustness.
Troubleshooting & Optimization
-
Tailing Peaks: DCEM contains nitrile and ester groups which can interact with active sites in the liner.
-
Solution: Use an Ultra-Inert (UI) wool liner. If tailing persists, trim 10cm from the column head.
-
-
Missing Bis-Peak: If the bis-impurity is not seen but mass balance is low, the final temperature (280°C) may be too low or the hold time too short. Extend hold to 10 minutes.
-
Ghost Peaks: Check for "backflash" in the inlet. Ensure expansion volume of Ethyl Acetate does not exceed liner capacity (keep injection volume
1 µL).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Diethyl (2-cyanoethyl)malonate (Analogous Structure). PubChem.[6]
-
BenchChem Technical Support. (2025). Synthesis and Impurity Profiling of Cyanoethyl Malonates. BenchChem.[1][7]
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI Spectra for Malonate Derivatives). NIST.
Sources
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- 2. gentechscientific.com [gentechscientific.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. d-nb.info [d-nb.info]
- 5. Dimethyl 2,2-bis(2-cyanoethyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Physicochemical Characterization of Dimethyl (2-cyanoethyl)malonate: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the precise characterization of starting materials and intermediates is a cornerstone of reproducible and reliable results. This guide provides an in-depth analysis of the physical properties of Dimethyl (2-cyanoethyl)malonate, a key synthetic intermediate. We will address the common inquiry of its melting point and provide a broader, more applicable framework for its purity validation through a comparative study with its close chemical relatives.
A critical point of clarification is the physical state of pure Dimethyl (2-cyanoethyl)malonate at ambient temperatures. While the inquiry for a "melting point" suggests an expectation of a solid, extensive data from analogous compounds strongly indicates that it is, in fact, a liquid under standard laboratory conditions. Its close analog, Diethyl (2-cyanoethyl)malonate, is consistently cataloged as a liquid[1][2][3][4][5]. Furthermore, the starting precursor, Dimethyl malonate, possesses a very low melting point of -62 °C[6][7][8][9]. This guide, therefore, shifts the focus from a traditional melting point validation to a more appropriate physicochemical characterization for a liquid substance, while still providing the protocols for melting point determination for the benefit of broader laboratory applications.
Comparative Physicochemical Properties
To establish a clear context for the properties of Dimethyl (2-cyanoethyl)malonate, the following table compares it with its precursor, its diethyl analog, and the corresponding bis-adducts. This comparative data is essential for understanding the expected physical characteristics and for developing appropriate analytical methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) | Boiling Point (°C) |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | Liquid | -62[6][7][8][9] | 180-181[6][7][9] |
| Dimethyl (2-cyanoethyl)malonate | C₈H₁₁NO₄ | 185.18 | Liquid (Predicted) | Not Available (Predicted < 0) | Not Available |
| Diethyl (2-cyanoethyl)malonate | C₁₀H₁₅NO₄ | 213.23 | Liquid[1][2][3] | Not Applicable | 115-118 / 2 mmHg[3][4] |
| Dimethyl bis(2-cyanoethyl)malonate | C₁₁H₁₄N₂O₄ | 238.24 | Solid or Viscous Oil (Predicted)[10] | Not Available (Predicted < 60)[10] | Not Available |
| Diethyl bis(2-cyanoethyl)malonate | C₁₃H₁₈N₂O₄ | 266.29 | White Crystalline Solid[10] | 60-63[10][11] | 174-176 / 0.5 mmHg[10] |
Methodologies for Thermal Analysis of Solids: A Primer
While Dimethyl (2-cyanoethyl)malonate is a liquid, understanding the principles of melting point determination is a fundamental skill for any synthetic chemist. The two most common and reliable methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).
This traditional method provides a melting range (the temperature from the first appearance of liquid to complete liquefaction), which is a valuable indicator of purity. Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating and Observation: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
This method is governed by standards such as ASTM E324, which outlines the procedure for determining the melting range of organic chemicals[12].
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[13][14][15][16]. It provides highly accurate and reproducible data on melting points, as well as other thermal events like glass transitions and crystallization[17].
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Purity Validation for Liquid Samples: The Case of Dimethyl (2-cyanoethyl)malonate
Since Dimethyl (2-cyanoethyl)malonate is a liquid, melting point analysis is not a suitable method for purity assessment. Instead, researchers should rely on a combination of other analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile and semi-volatile liquids. GC separates the components of the mixture, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns. A high-purity sample will show a single major peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound. The presence of impurity peaks in the spectrum can be used to identify and quantify impurities.
-
Refractive Index: The refractive index is a physical property that is sensitive to impurities. A measured refractive index that matches the literature value for the pure compound is an indicator of high purity.
-
Boiling Point Determination: Similar to the melting point for solids, a sharp and constant boiling point at a given pressure is characteristic of a pure liquid.
By employing these techniques, a comprehensive and reliable assessment of the purity of Dimethyl (2-cyanoethyl)malonate can be achieved.
Conclusion
The validation of a chemical's physical properties is a critical step in ensuring the integrity of experimental work. For Dimethyl (2-cyanoethyl)malonate, this guide clarifies its likely liquid state at ambient temperatures and provides a robust framework for its characterization. While a traditional melting point validation is not directly applicable, the principles and techniques of thermal analysis remain essential tools in the chemist's arsenal. By leveraging the comparative data and the analytical methods outlined herein, researchers can confidently assess the purity and identity of this important synthetic intermediate, paving the way for successful and reproducible outcomes in their research and development endeavors.
References
-
Wikipedia. Dimethyl malonate. [Link]
-
ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324). [Link]
-
Tiande Chemical. Dimethyl Malonate. [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. [Link]
-
NIST WebBook. Diethyl 2-(2-cyanoethyl)-malonate. [Link]
-
PrepChem.com. Synthesis of Diethyl bis(2-cyanoethyl)malonate. [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]
-
ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
-
ASTM International. (2024). Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (E794). [Link]
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- 4. DIETHYL 2-(2-CYANOETHYL)MALONATE | 17216-62-5 [chemicalbook.com]
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Reference Standards for Dimethyl 2-(2-cyanoethyl)propanedioate Impurities: A Comparative Technical Guide
Executive Summary
Dimethyl 2-(2-cyanoethyl)propanedioate (CAS 6224-49-3), also known as dimethyl (2-cyanoethyl)malonate, is a critical intermediate in the synthesis of nitrogen-containing heterocycles and fluoroquinolone antibiotics. Its purity is governed by the thermodynamics of the Michael addition reaction used to synthesize it.
This guide provides an objective comparison of reference standard grades, demonstrating how "crude" or "technical grade" standards can introduce significant bias into quantitative assays. We identify the three critical impurities—Bis-alkylated adducts , Unreacted Malonate , and Hydrolysis by-products —and provide a validated framework for their control in compliance with ICH Q3A guidelines.
Technical Context: The Chemistry of Impurity Formation
The synthesis of Dimethyl 2-(2-cyanoethyl)propanedioate typically involves the Michael addition of dimethyl malonate to acrylonitrile under basic catalysis. Understanding this mechanism is the only way to predict and control the impurity profile.
The Michael Addition Equilibrium
The reaction is a delicate balance between mono-alkylation (desired) and bis-alkylation (undesired).
-
Kinetic vs. Thermodynamic Control: The mono-adduct contains a remaining acidic proton at the
-position. If the reaction conditions (base strength, temperature, stoichiometry) are not strictly controlled, this proton is removed, creating a nucleophile that attacks a second molecule of acrylonitrile.
Visualizing the Impurity Pathway
The following diagram illustrates the genesis of the primary impurities during the synthesis process.
Figure 1: Reaction pathway showing the origin of Bis-alkylated (Impurity A) and Hydrolysis (Impurity B) by-products.
Critical Impurity Profile
To establish a valid reference standard, one must characterize and quantify the following specific impurities.
| Impurity ID | Chemical Name | Origin | Risk Factor |
| Impurity A | Dimethyl 2,2-bis(2-cyanoethyl)propanedioate | Over-reaction (Bis-alkylation) | High. Structurally similar to the target; difficult to separate via crystallization. |
| Impurity B | Dimethyl malonate | Unreacted Starting Material | Medium. Volatility allows removal, but trace amounts affect stoichiometry in subsequent steps. |
| Impurity C | Monomethyl (2-cyanoethyl)malonate | Hydrolysis | Low/Medium. Increases acidity; potential to interfere with base-catalyzed downstream reactions. |
Comparative Analysis: Certified vs. Technical Standards
This section presents experimental data comparing two types of reference standards often found in R&D labs.
-
Standard A (CRM): A Certified Reference Material with a mass balance purity factor.
-
Standard B (In-House): A "technical grade" standard synthesized in-house and purified only by simple distillation.
Experimental Setup
-
Method: HPLC-UV at 210 nm.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient Water (0.1% H3PO4) / Acetonitrile.
Data Summary Table
| Parameter | Standard A (CRM) | Standard B (Technical Grade) | Impact on Assay |
| Chromatographic Purity (% Area) | 99.8% | 94.2% | Standard B overestimates potency if used as 100%. |
| Bis-Adduct (Impurity A) | < 0.05% | 4.5% | Critical Failure. Standard B introduces a response factor error. |
| Residual Solvent (NMR) | 0.1% | 1.2% (Toluene) | Weight error; actual molar amount is lower than weighed. |
| Water Content (KF) | 0.05% | 0.8% | Hydrolysis risk during storage. |
| Assay Assignment (Mass Balance) | 99.6% | Not Calculated (Assumed 98%) | Result: Using Standard B causes a ~5% bias in quantification. |
Analysis: The "Technical Grade" standard contains 4.5% of the Bis-adduct (Impurity A). Because the Bis-adduct has a similar UV chromophore to the target (both driven by the ester/nitrile carbonyls), it co-elutes or elutes closely, often being integrated into the main peak if resolution is poor. This leads to a "false high" purity assignment, which causes downstream OOS (Out of Specification) results in drug substance manufacturing.
Validation Protocols
To ensure the integrity of your reference standard, follow this self-validating qualification workflow.
Structural Characterization (NMR)
Do not rely solely on MS. 1H-NMR is required to distinguish the mono-adduct from the bis-adduct.
-
Target Signal: The methine proton (
) in the malonate backbone.-
Target Product: Shows a triplet/multiplet integration of 1H at approx
3.5–3.7 ppm. -
Bis-Impurity:Lacks this methine proton (quaternary carbon).
-
-
Protocol: Dissolve 10 mg in CDCl3. Integrate the methoxy singlet (
3.7 ppm, 6H) against the methine proton. A ratio deviation indicates bis-alkylation.
HPLC Purity Method
This method separates the polar starting material from the lipophilic bis-impurity.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Holds polar Malonate)
-
5-20 min: 5%
60% B (Elutes Product) -
20-25 min: 60%
90% B (Elutes Bis-Impurity)
-
-
Detection: 210 nm (low wavelength required due to lack of conjugation).
Qualification Workflow Diagram
Figure 2: Decision tree for qualifying a primary reference standard.
Conclusion and Recommendations
For the development of pharmaceuticals involving Dimethyl 2-(2-cyanoethyl)propanedioate, the use of uncharacterized technical standards is a critical risk. The thermodynamic propensity for bis-alkylation means that "purity by area" is often misleading without specific resolution of the bis-impurity.
Recommendations:
-
Use CRM for Assay: Always use a qualified standard with a Mass Balance assay value for quantitative steps.
-
Monitor the Bis-Adduct: Ensure your HPLC method has a resolution factor (
) > 2.0 between the Mono- and Bis-adducts. -
Store Correctly: This ester is hygroscopic. Store at 2-8°C in a desiccator to prevent hydrolysis to the mono-acid (Impurity C).
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]
-
Organic Syntheses. (1921). Michael Addition Procedures and Malonate Derivatives.[3] Coll. Vol. 1, p. 250. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24848281 (Dimethyl malonate). Retrieved from [Link]
- U.S. Pharmacopeia (USP). (2025). General Chapter <1086> Impurities in Drug Substances and Drug Products. (Requires Subscription).
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
Executive Summary & Immediate Directive
1,3-Dimethyl 2-(2-cyanoethyl)propanedioate (CAS: 25200-09-9) presents a dual-hazard profile: it is a combustible ester and an aliphatic nitrile .
The Critical Safety Directive: Do NOT dispose of this compound in acidic waste streams. The presence of the cyano (-CN) moiety creates a conditional risk of Hydrogen Cyanide (HCN) evolution if subjected to strong acids or hydrolytic conditions in a mixed-waste drum.
Disposal Pathway:
-
Primary Stream: Non-Halogenated Organic Solvents (Segregated).[1]
-
Secondary Stream: Toxic/Irritant Organic Waste.
-
Ultimate Fate: Commercial High-Temperature Incineration.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization. This intermediate is often confused with its diethyl analog; ensure verification of the methyl ester structure.
| Property | Specification |
| Chemical Name | 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate |
| Synonyms | Dimethyl (2-cyanoethyl)malonate; Dimethyl 2-(2-cyanoethyl)malonate |
| CAS Number | 25200-09-9 |
| Molecular Formula | C₈H₁₁NO₄ |
| Physical State | Liquid (Viscous, Colorless to Pale Yellow) |
| Flash Point | > 110°C (Closed Cup) - Class IIIB Combustible |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant |
| Incompatibilities | Strong Acids (Hydrolysis risk), Strong Oxidizers, Strong Bases |
Mechanistic Insight: The Nitrile Risk
While aliphatic nitriles are generally more stable than simple cyanide salts, they are not inert. In a waste drum environment, long-term exposure to moisture and low pH (acids) can catalyze the hydrolysis of the nitrile group:
Operational Disposal Protocol
Phase 1: Waste Stream Segregation
Objective: Prevent cross-reactivity in the central accumulation area.
-
Isolate the Waste: Do not pour into general "Organic Waste" containers if that stream typically receives acidic washes (e.g., TFA, HCl, Acetic Acid).
-
Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container. Avoid metal cans if the waste contains trace moisture to prevent corrosion.
-
Check pH: Ensure the waste solution is Neutral (pH 6-8). If the process involved acidic catalysis, quench and neutralize the mixture before adding it to the waste container.
Phase 2: Labeling & Documentation
Standard "Organic Solvent" labeling is insufficient due to the nitrile group.
-
Required Label Tags:
-
Constituent Listing: Explicitly list "Dimethyl (2-cyanoethyl)malonate" and its approximate percentage.
Phase 3: Storage & Pickup
-
Satellite Accumulation: Store in a cool, well-ventilated area away from oxidizers.
-
Cap Integrity: Ensure caps are vapor-tight. Nitriles can have pervasive odors and inhalation toxicity.
Decision Matrix: Waste Stream Logic
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Waste Stream Segregation Logic. Note the critical "Protocol Stop" for acidic mixtures to prevent nitrile hydrolysis.
Emergency Contingency: Spill Response
In the event of a bench-top spill (>10 mL), do not use standard bleach (hypochlorite) immediately, as the reaction with high concentrations of organics can be exothermic.
Spill Response Workflow
Figure 2: Immediate Spill Response Protocol.
Detailed Cleanup Steps:
-
Ventilation: Immediately increase ventilation (fume hood purge) if possible.
-
Absorption: Cover the liquid with vermiculite, dry sand, or commercial solvent absorbent pads. Do not use sawdust (combustibility risk).
-
Collection: Use non-sparking tools to collect the absorbent material into a heavy-duty plastic bag or wide-mouth jar.
-
Decontamination: Wash the spill area with a mild detergent solution. Collect the rinsate as hazardous waste.
References & Authority
-
PubChem. (2025).[3][5] Compound Summary: Diethyl (2-cyanoethyl)malonate (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Organic Nitriles in Hazardous Waste Streams (40 CFR Part 261). [Link]
(Note: While specific MSDS links are dynamic, the PubChem and EPA references provide the static regulatory framework for this class of compounds.)
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
